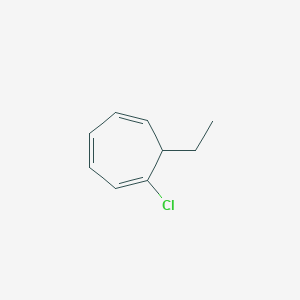
1-Chloro-7-ethylcyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-7-ethylcyclohepta-1,3,5-triene is an organic compound with a unique structure characterized by a seven-membered ring with alternating double bonds and a chlorine atom attached to the first carbon and an ethyl group attached to the seventh carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-7-ethylcyclohepta-1,3,5-triene can be synthesized through several methods. One common approach involves the chlorination of 7-ethylcyclohepta-1,3,5-triene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-7-ethylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated or partially saturated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (for hydroxyl substitution) or ammonia (for amino substitution) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include 1-hydroxy-7-ethylcyclohepta-1,3,5-triene, 1-amino-7-ethylcyclohepta-1,3,5-triene, etc.
Oxidation: Products include this compound epoxide.
Reduction: Products include 1-chloro-7-ethylcycloheptane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-7-ethylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-chloro-7-ethylcyclohepta-1,3,5-triene involves its interaction with specific molecular targets. The chlorine atom and the ethyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: A parent compound with a similar ring structure but without the chlorine and ethyl substituents.
1-Chloro-1,3,5-cycloheptatriene: A compound with a chlorine atom but lacking the ethyl group.
7-Ethylcyclohepta-1,3,5-triene: A compound with an ethyl group but without the chlorine atom.
Uniqueness
1-Chloro-7-ethylcyclohepta-1,3,5-triene is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61456-07-3 |
|---|---|
Molekularformel |
C9H11Cl |
Molekulargewicht |
154.63 g/mol |
IUPAC-Name |
1-chloro-7-ethylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H11Cl/c1-2-8-6-4-3-5-7-9(8)10/h3-8H,2H2,1H3 |
InChI-Schlüssel |
MMZIUBUHLBZNRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)

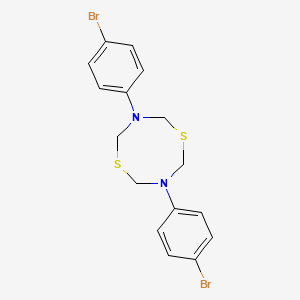
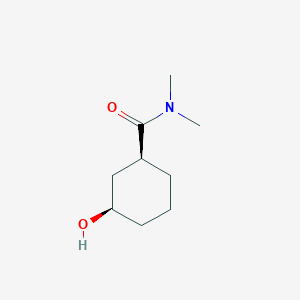

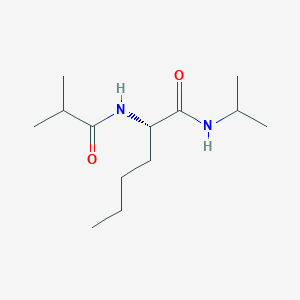
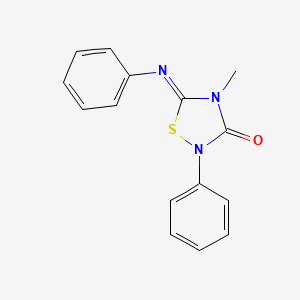
![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)
